181427-66-7

Solid-State NMR Amyloid Structure Structural Biology

Unlike heterogeneous full-length Aβ(1-40/1-42) peptides, β-Amyloid (10-35) amide contains the essential LVFFA hydrophobic core and VGSN turn, enabling precise, reproducible parallel β-sheet fibril formation. Its structural homogeneity is ideal for solid-state NMR, cryo-EM, and sensitive inhibitor screening assays. Standardize your Alzheimer's research with this superior, quality-controlled model peptide.

Molecular Formula C₁₃₃H₂₀₅N₃₅O₃₆S
Molecular Weight 2902.33
CAS No. 181427-66-7
Cat. No. B612492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name181427-66-7
CAS181427-66-7
Molecular FormulaC₁₃₃H₂₀₅N₃₅O₃₆S
Molecular Weight2902.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Amyloid (10-35) Amide (CAS 181427-66-7): A Defined Peptide Tool for Alzheimer's Research


CAS 181427-66-7 corresponds to β-Amyloid (10-35), amide, a 26-amino acid synthetic peptide fragment corresponding to residues 10-35 of the full-length Amyloid-β (Aβ) protein. This sequence encompasses the critical central hydrophobic core (LVFFA, residues 17-21) and a key turn region (VGSN, residues 24-27), which are essential for the peptide's aggregation into the characteristic β-sheet-rich amyloid fibrils found in Alzheimer's disease plaques [1]. As a defined and truncated congener, it offers a simplified and highly reproducible model system for studying the fundamental mechanisms of Aβ aggregation and fibril structure, in contrast to the more heterogeneous and aggregation-unpredictable full-length peptides like Aβ(1-40) or Aβ(1-42) [1].

β-Amyloid (10-35) Amide (CAS 181427-66-7): Why In-Class Aβ Peptides Are Not Interchangeable


Generic substitution among different Amyloid-β (Aβ) peptide fragments is not scientifically valid due to significant differences in their aggregation kinetics, fibril morphology, and structural properties. Full-length peptides like Aβ(1-40) and Aβ(1-42) exhibit complex, multi-step aggregation pathways that are highly sensitive to subtle changes in environmental conditions, leading to heterogeneous mixtures of oligomers, protofibrils, and polymorphic fibrils. This inherent variability makes head-to-head, quantitative comparisons challenging [1]. In contrast, the truncated Aβ(10-35) fragment provides a more controlled and reproducible system. Its defined sequence, which includes the essential core for fibril formation, allows for consistent and regulated fibril assembly [2]. This makes it a superior and non-interchangeable tool for studies requiring precise control over the aggregation state and for investigating the fundamental structural biology of amyloid formation, as detailed in the quantitative evidence below.

Quantitative Evidence for β-Amyloid (10-35) Amide (CAS 181427-66-7) as a Superior Research Tool


Structural Definition: Parallel β-Sheet Registry in Aβ(10-35) Fibrils

Solid-state NMR (ssNMR) studies have precisely determined that fibrils formed by β-Amyloid (10-35) adopt a parallel, in-register β-sheet structure [1]. This structural homogeneity provides a well-defined and reproducible model for amyloid research. In contrast, full-length peptides like Aβ(1-40) and Aβ(1-42) are known to form multiple, coexisting polymorphic fibril structures depending on subtle changes in experimental conditions [2].

Solid-State NMR Amyloid Structure Structural Biology

Controlled Fibrillogenesis of Aβ(10-35) vs. Heterogeneous Aggregation of Full-Length Aβ

β-Amyloid (10-35) demonstrates reproducible and controlled fibril formation from aqueous solutions under defined conditions of pH, ionic strength, and peptide concentration . This contrasts sharply with full-length Aβ(1-40) and Aβ(1-42), whose aggregation pathways are notoriously sensitive to minor environmental fluctuations, leading to heterogeneous mixtures of oligomers, protofibrils, and polymorphic fibrils [1].

Protein Aggregation Biophysics Assay Development

Molecular Weight Differentiation for Assay Design: Aβ(10-35) vs. Full-Length Aβ(1-42)

β-Amyloid (10-35), amide has a precisely defined molecular weight of approximately 2902.33 g/mol . This is significantly lower than the molecular weight of the commonly used full-length peptide Aβ(1-42), which is approximately 4514 g/mol. This difference in molecular weight and associated size and charge properties can be leveraged in assays requiring, for example, size-exclusion chromatography, mass spectrometry, or the study of membrane permeabilization where a smaller, more tractable peptide is advantageous.

Assay Development In Vitro Studies Peptide Characterization

Optimal Application Scenarios for β-Amyloid (10-35) Amide (CAS 181427-66-7) in R&D


High-Resolution Structural Studies of Amyloid Fibrils

The well-defined, homogeneous parallel β-sheet structure of Aβ(10-35) fibrils [1] makes this peptide the preferred tool for high-resolution structural biology techniques like solid-state NMR and cryo-EM. Its structural uniformity allows researchers to generate consistent datasets and build accurate atomic models of the amyloid core, a task that is significantly complicated by the polymorphism of full-length Aβ peptides [2].

Screening and Validation of Fibrillogenesis Inhibitors

The reproducible and controlled aggregation of Aβ(10-35) into fibrils provides a robust and reliable assay system for screening small molecules or biologics intended to inhibit amyloid formation. The reduction in experimental variability compared to assays using full-length Aβ peptides increases assay sensitivity and the statistical confidence in identifying and validating true inhibitors.

Mechanistic Studies of Early Aggregation Events

As a simplified model containing the central hydrophobic core (LVFFA) [3] essential for aggregation, Aβ(10-35) is ideal for dissecting the fundamental molecular interactions driving the initial stages of amyloidogenesis. Its defined sequence and tractable aggregation behavior allow for precise mutational analysis and molecular dynamics simulations to map the key residues and forces involved in the pathogenic conversion from monomer to oligomer and fibril.

Assay Development for Therapeutic Drug Monitoring

The distinct molecular weight of approximately 2902.33 g/mol for Aβ(10-35) allows for its clear resolution and quantification in analytical methods such as mass spectrometry and HPLC. This makes it a valuable standard and model substrate for developing and validating bioanalytical assays aimed at detecting and quantifying various Aβ species in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 181427-66-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.